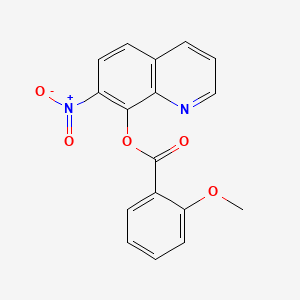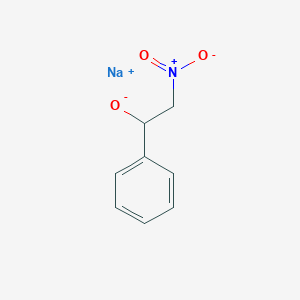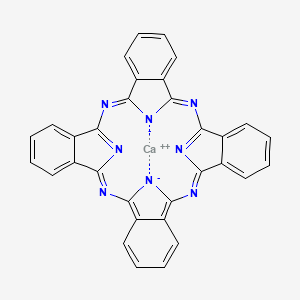
Calcium phthalocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium phthalocyanine is a metal phthalocyanine complex where calcium is centrally coordinated within the phthalocyanine macrocycle. Phthalocyanines are a class of macrocyclic compounds that are structurally similar to porphyrins and are known for their intense blue or green colors. These compounds have extensive applications in dyes, pigments, and various industrial processes due to their remarkable stability and unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium phthalocyanine can be synthesized through several methods, including:
Tetramerization of Phthalonitrile: This involves the reaction of phthalonitrile with a calcium salt under high-temperature conditions, often in the presence of a catalyst such as ammonium molybdate.
Solvothermal Synthesis: This method involves the reaction of phthalodinitrile with calcium salts in a high-boiling solvent under solvothermal conditions, leading to the formation of crystalline phthalocyanine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale tetramerization reactions in controlled environments to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Calcium phthalocyanine undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or nitric acid, leading to the formation of oxidized derivatives.
Reduction: Reaction with reducing agents like sodium borohydride, resulting in reduced phthalocyanine complexes.
Substitution: Nucleophilic or electrophilic substitution reactions where peripheral hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at elevated temperatures.
Reduction: Sodium borohydride; usually performed at room temperature.
Substitution: Various nucleophiles or electrophiles; conditions vary depending on the substituent being introduced.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Complexes: Phthalocyanine complexes with altered electronic properties.
Substituted Phthalocyanines: Compounds with modified peripheral groups, enhancing solubility or reactivity.
Scientific Research Applications
Calcium phthalocyanine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its stable and reactive nature.
Biology: Employed in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of dyes and pigments, as well as in electronic devices such as organic solar cells and sensors
Mechanism of Action
The mechanism of action of calcium phthalocyanine involves its ability to absorb light and generate reactive oxygen species (ROS) when exposed to specific wavelengths. This property is particularly useful in photodynamic therapy, where the generated ROS can induce cell death in targeted cancer cells. The compound’s electronic structure allows it to participate in redox reactions, making it an effective catalyst in various chemical processes .
Comparison with Similar Compounds
Copper Phthalocyanine: Known for its use in blue pigments and dyes.
Zinc Phthalocyanine: Widely used in photodynamic therapy and as a photosensitizer.
Iron Phthalocyanine: Employed as a catalyst in various industrial processes
Uniqueness of Calcium Phthalocyanine: this compound stands out due to its unique electronic properties and stability. Unlike other metal phthalocyanines, it offers distinct advantages in terms of solubility and reactivity, making it suitable for a broader range of applications in both scientific research and industrial processes .
Properties
Molecular Formula |
C32H16CaN8 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
calcium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.Ca/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI Key |
CRGHHUKTMZWOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
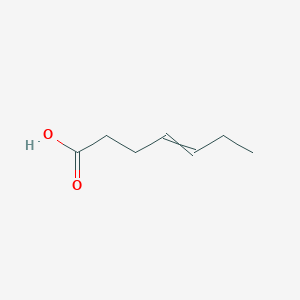
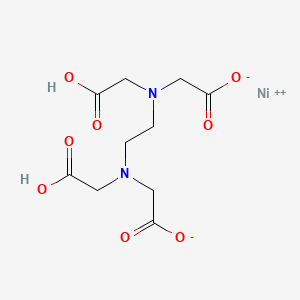
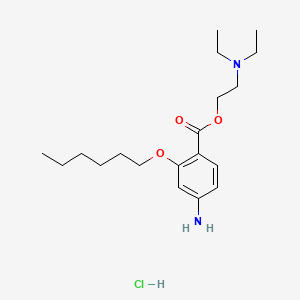
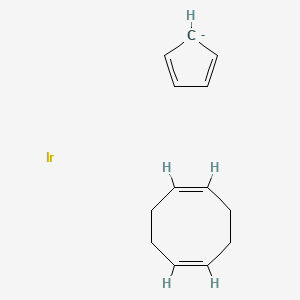
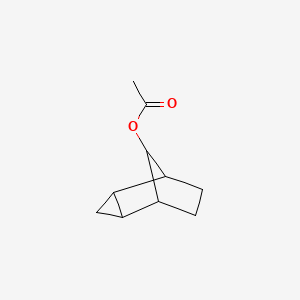
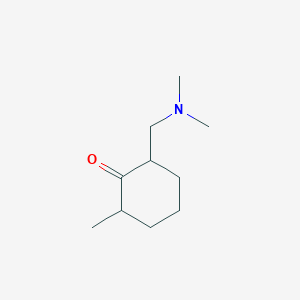
![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)

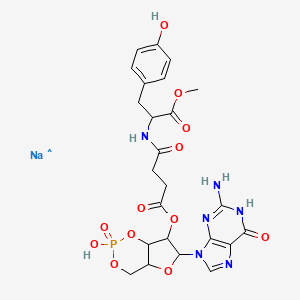
![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
